molecular formula C10H20FNO B13246785 1-(4,4-Dimethylpiperidin-1-yl)-3-fluoropropan-2-ol

1-(4,4-Dimethylpiperidin-1-yl)-3-fluoropropan-2-ol

Cat. No.: B13246785
M. Wt: 189.27 g/mol
InChI Key: BNHSUZDBCUMRDL-UHFFFAOYSA-N
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Description

1-(4,4-Dimethylpiperidin-1-yl)-3-fluoropropan-2-ol is a chemical compound that features a piperidine ring substituted with a dimethyl group and a fluoropropanol moiety

Preparation Methods

The synthesis of 1-(4,4-Dimethylpiperidin-1-yl)-3-fluoropropan-2-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4,4-dimethylpiperidine and 3-fluoropropanol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base to facilitate the nucleophilic substitution reaction.

    Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(4,4-Dimethylpiperidin-1-yl)-3-fluoropropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4,4-Dimethylpiperidin-1-yl)-3-fluoropropan-2-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4,4-Dimethylpiperidin-1-yl)-3-fluoropropan-2-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4,4-Dimethylpiperidin-1-yl)-3-fluoropropan-2-ol can be compared with other similar compounds, such as:

    4-(4,4-Dimethylpiperidin-1-yl)-3-iodobenzoic acid: This compound features a similar piperidine ring but with different substituents.

    6-(4,4-Dimethylpiperidin-1-yl)pyridin-3-amine dihydrochloride: Another related compound with a piperidine ring and different functional groups.

    2-({(1R)-1-[2-(4,4-dimethylpiperidin-1-yl)-3,6-dimethyl-4-oxo-4H-1-benzopyran-8-yl]ethyl}amino)benzoic acid: This compound has a more complex structure but shares the piperidine moiety.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H20FNO

Molecular Weight

189.27 g/mol

IUPAC Name

1-(4,4-dimethylpiperidin-1-yl)-3-fluoropropan-2-ol

InChI

InChI=1S/C10H20FNO/c1-10(2)3-5-12(6-4-10)8-9(13)7-11/h9,13H,3-8H2,1-2H3

InChI Key

BNHSUZDBCUMRDL-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN(CC1)CC(CF)O)C

Origin of Product

United States

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